molecular formula C16H16N4O2S B15217011 3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide CAS No. 917908-06-6

3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide

Cat. No.: B15217011
CAS No.: 917908-06-6
M. Wt: 328.4 g/mol
InChI Key: BZPHUKZURKMUCF-UHFFFAOYSA-N
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Description

3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a substituted benzamide moiety. The ethoxy group at the 3-position of the benzamide ring distinguishes it from analogs with methoxy, thiomorpholino, or morpholine substituents.

Properties

CAS No.

917908-06-6

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

3-ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide

InChI

InChI=1S/C16H16N4O2S/c1-3-22-12-6-10(14(17)21)4-5-11(12)20-15-13-9(2)7-23-16(13)19-8-18-15/h4-8H,3H2,1-2H3,(H2,17,21)(H,18,19,20)

InChI Key

BZPHUKZURKMUCF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N)NC2=C3C(=CSC3=NC=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, which can be achieved through the cyclization of appropriate precursors. The key steps include:

    Cyclization Reaction: The formation of the thienopyrimidine ring system through the cyclization of a suitable precursor, such as a thioamide and a nitrile.

    Substitution Reaction: Introduction of the ethoxy group at the 3-position of the benzamide moiety through nucleophilic substitution.

    Amidation Reaction: Coupling of the thienopyrimidine derivative with an amine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzamide or thienopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of substituted thienopyrimidine derivatives.

Scientific Research Applications

3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Implications

3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide
  • Substituent : Methoxy group at the 3-position.
  • Safety Data : Handling precautions (e.g., avoiding heat sources, child safety) align with standard protocols for aromatic heterocycles, though specific toxicity data are unavailable .
N-(2-Thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide (8a)
  • Substituent: Thiomorpholine at the 4-position of the thienopyrimidine core.
  • Synthesis : Achieved via a five-step procedure with 82% yield, highlighting efficient scalability .
  • Physical Properties : Melting point 224–226°C; IR peaks at 1,658 cm⁻¹ (C=O) and 638 cm⁻¹ (C-S-C) confirm structural integrity .
  • Activity : Demonstrated antibacterial and antifungal efficacy, suggesting that bulky substituents like thiomorpholine enhance microbial target engagement .
4-(5-Methylthieno[2,3-d]pyrimidin-4-yl)morpholine
  • Substituent : Morpholine at the 4-position.
  • Key Differences : Replacement of the benzamide group with morpholine likely improves aqueous solubility due to morpholine’s polarity, though this may reduce affinity for hydrophobic binding pockets .
Substituted (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino Compounds
  • Core Modification: Pyrrolo[2,3-d]pyrimidine instead of thienopyrimidine.
  • Activity: These derivatives are JAK1 inhibitors, indicating that the heterocyclic core (pyrrolo vs. thieno) critically influences kinase selectivity .

Comparative Data Table

Compound Name Substituent(s) Biological Activity Melting Point (°C) Synthesis Yield Key Spectral Data (IR, cm⁻¹)
Target Compound 3-Ethoxy, benzamide Data pending Not reported Not reported Not reported
3-Methoxy analog 3-Methoxy, benzamide Not reported Not reported Not reported Not reported
N-(2-Thiomorpholinothieno...) (8a) Thiomorpholine Antibacterial, Antifungal 224–226 82% 1,658 (C=O), 638 (C-S-C)
4-(5-Methylthieno...)morpholine Morpholine Not reported Not reported Not reported Not reported
JAK1 Inhibitor Pyrrolo[2,3-d]pyrimidine core Kinase inhibition Not reported Not reported Not reported

Functional and Therapeutic Implications

  • Ethoxy vs. Methoxy : The ethoxy group’s larger size and higher lipophilicity may improve blood-brain barrier penetration compared to methoxy analogs, a critical factor for CNS-targeted therapies .
  • Thieno vs. Pyrrolo Cores: Thienopyrimidines (as in the target compound) are associated with antimicrobial activity, whereas pyrrolopyrimidines are linked to kinase inhibition, underscoring the importance of core heterocycle selection .

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